

# In Vivo vs. In Vitro Effects of PD 123173: A Technical Guide

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## Compound of Interest

Compound Name: PD 121373

Cat. No.: B1678599

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

PD 123173 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It is a crucial pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of PD 123173, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is important to note that in scientific literature, the compounds PD 123177 and PD 123319 are closely related structures and are often used to refer to the same selective AT2 receptor antagonist activity; for the purpose of this guide, they are considered functionally equivalent.

## Data Presentation: Quantitative Effects of PD 123173

The following tables summarize the quantitative data on the efficacy and potency of PD 123173 and its functional equivalents in various experimental settings.

Table 1: In Vitro Binding Affinity and Potency of PD 123173 and Equivalents

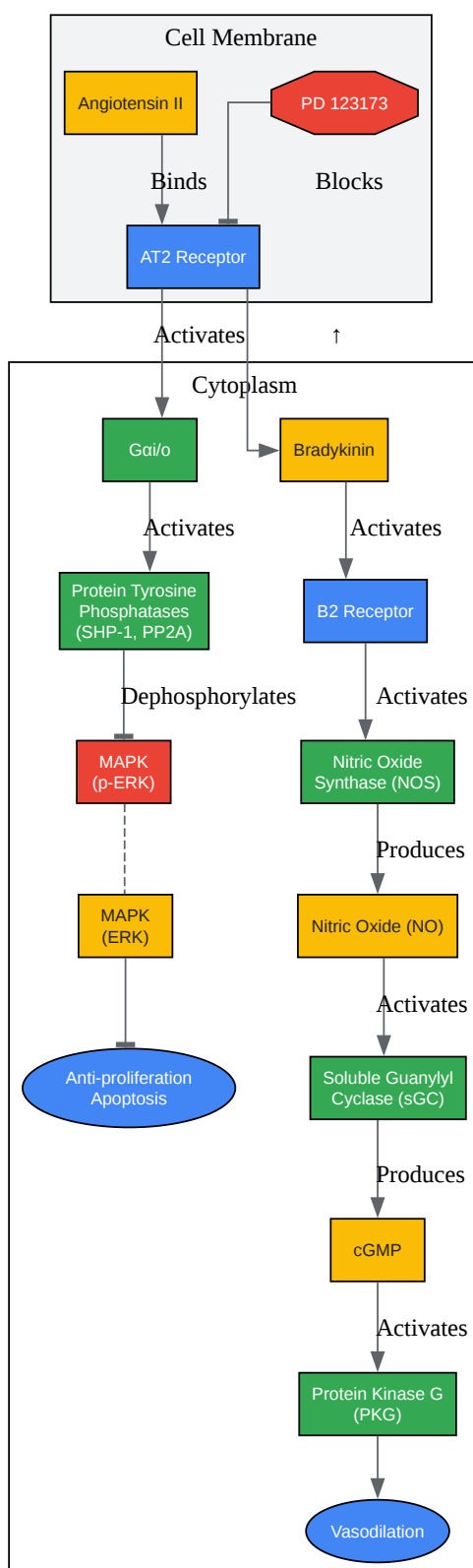
Compound	Preparation	Radioligand	Parameter	Value	Reference
PD 123319	Rat adrenal tissue	<sup>125</sup> I- [Sar <sup>1</sup> ,Ile <sup>8</sup> ]Ang II	IC <sub>50</sub>	34 nM	[1]
PD 123319	Rat brain tissue	<sup>125</sup> I- [Sar <sup>1</sup> ,Ile <sup>8</sup> ]Ang II	IC <sub>50</sub>	210 nM	[1]
PD 123319	Bovine adrenal glomerulosa cells	<sup>125</sup> I-AII	IC <sub>50</sub>	6.9 nM	[2]
PD 123177	Neonatal rat kidney membranes (solubilized)	<sup>125</sup> I-labeled CGP42112	IC <sub>50</sub>	0.32 nM	[3]
PD 123177	Neonatal rat kidney membranes	<sup>125</sup> I-labeled CGP42112	IC <sub>50</sub>	0.31 nM	[3]
PD 123319	HEK-293 cells transfected with AT2R	<sup>125</sup> I- [Sar <sup>1</sup> ,Ile <sup>8</sup> ]Ang II	K <sub>i</sub>	(Rank order of affinity suggests K <sub>i</sub> is in the nM range)	[4]
PD 123319	Porcine adrenal membranes	<sup>125</sup> I-Ang II	IC <sub>50</sub>	50 ± 1 nmol/L	[5]

Table 2: In Vivo Efficacy of PD 123173 and Equivalents

Compound	Animal Model	Administration Route	Dose	Effect	Reference
PD 123319	Rat model of neuropathic pain (VZV-induced)	Intravenous (i.v.)	0.03 - 3.0 mg/kg	Dose-dependent anti-allodynia (ED <sub>50</sub> = 0.57 mg/kg)	<a href="#">[6]</a>
PD 123319	Rat model of colitis (DNBS-induced)	Not specified	Not specified	Ameliorated colitis, reduced NF-κB activation and ROS	<a href="#">[7]</a>
PD 123319	Obese Zucker rats	Not specified	Low Ang II dose	Increased blood pressure	<a href="#">[8]</a>
PD 123319	Conscious SHR	Intravenous (i.v.)	Not specified	Reversed the vasodilator effects of an AT2R agonist	<a href="#">[9]</a>
PD 123319	Isolated working rat hearts (Ischemia-Reperfusion)	Perfusion	1 μmol/L	Improved recovery of left ventricular work	<a href="#">[10]</a>

## Signaling Pathways Modulated by PD 123173

PD 123173 exerts its effects by blocking the AT2 receptor, thereby inhibiting its downstream signaling cascades. The AT2 receptor is known to counteract many of the actions of the AT1 receptor. Key signaling pathways affected by PD 123173 are visualized below.



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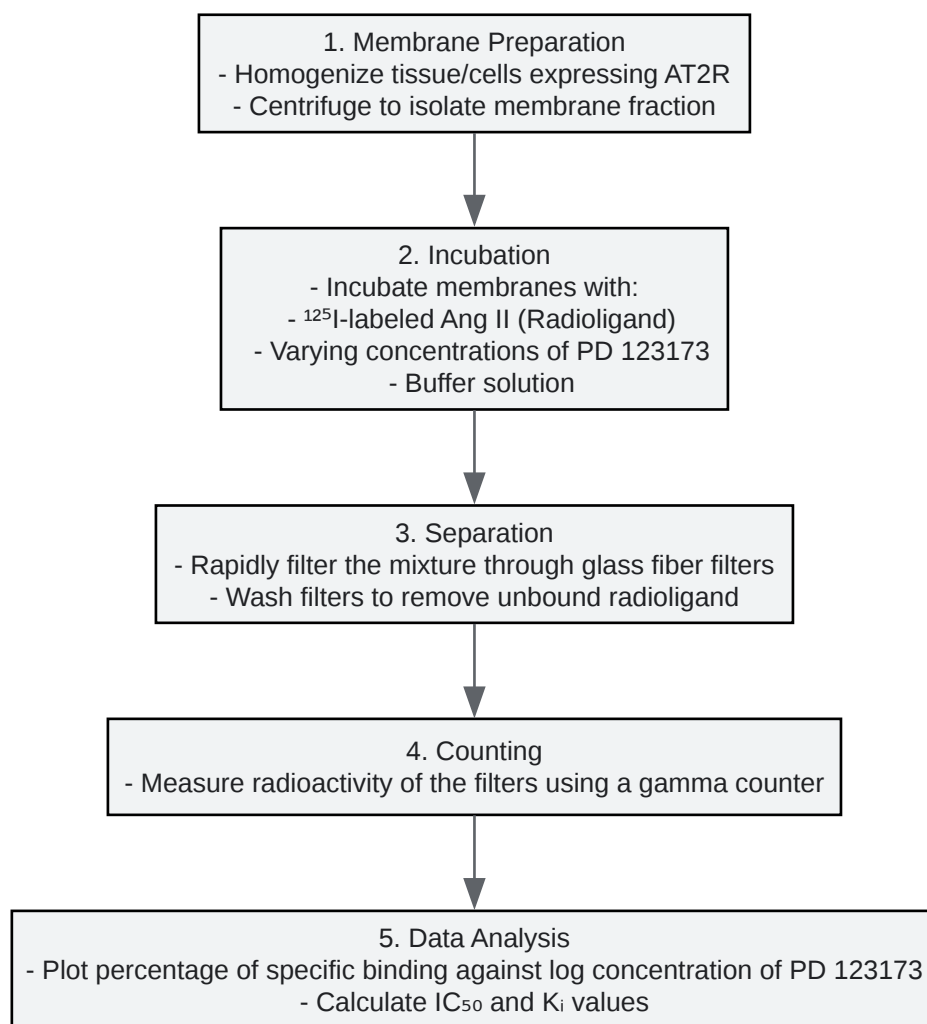
**Figure 1:** AT2 Receptor Signaling and its Inhibition by PD 123173.

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PD 123173.

### In Vitro Radioligand Binding Assay for AT2 Receptor

This protocol is for determining the binding affinity of PD 123173 to the AT2 receptor in a competitive binding assay.



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**Figure 2:** Workflow for a Radioligand Binding Assay.

Materials:

- Tissue or cells expressing AT2 receptors (e.g., neonatal rat kidney, HEK-293 cells transfected with AT2R)
- Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.2% BSA, pH 7.4)
- <sup>125</sup>I-labeled Angiotensin II (or other suitable radioligand)
- PD 123173
- Glass fiber filters
- Filtration apparatus
- Gamma counter

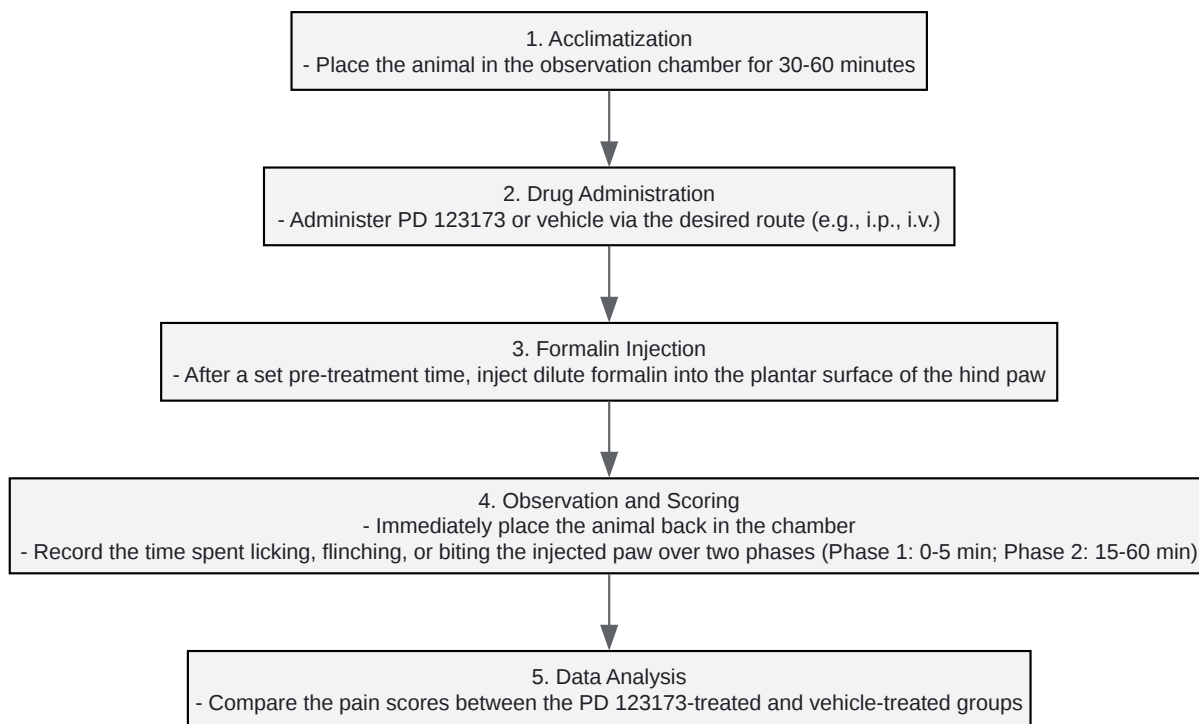
#### Procedure:

- Membrane Preparation:
  1. Homogenize the tissue or cells in ice-cold homogenization buffer.
  2. Centrifuge the homogenate at low speed to remove nuclei and debris.
  3. Centrifuge the supernatant at high speed to pellet the membranes.
  4. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
- Binding Assay:
  1. In a series of tubes, add a constant amount of membrane protein.
  2. Add increasing concentrations of unlabeled PD 123173.
  3. Add a fixed concentration of <sup>125</sup>I-labeled Ang II.
  4. For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled Angiotensin II.

5. Incubate the mixture at room temperature for a specified time to reach equilibrium.
- Separation and Counting:
    1. Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
    2. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
    3. Measure the radioactivity retained on the filters using a gamma counter.
  - Data Analysis:
    1. Calculate specific binding by subtracting non-specific binding from total binding.
    2. Plot the percentage of specific binding against the logarithm of the PD 123173 concentration.
    3. Determine the  $IC_{50}$  value (the concentration of PD 123173 that inhibits 50% of the specific binding of the radioligand).
    4. Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_D)$ , where  $[L]$  is the concentration of the radioligand and  $K_D$  is its dissociation constant.

## In Vivo Formalin Test for Analgesia in Rodents

This protocol assesses the analgesic effects of PD 123173 in a model of inflammatory pain.



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**Figure 3:** Workflow for the Formalin Test.

**Materials:**

- Male Sprague-Dawley rats or Swiss Webster mice
- Observation chambers with a clear floor
- Formalin solution (e.g., 5% in saline)
- PD 123173 solution
- Vehicle solution (e.g., saline, DMSO)
- Syringes and needles for administration and injection



- Timer

Procedure:

- Acclimatization:

1. Place each animal individually in an observation chamber and allow them to acclimate for at least 30-60 minutes before testing.

- Drug Administration:

1. Administer PD 123173 or the vehicle solution to the animals via the chosen route (e.g., intraperitoneal, intravenous). The dose and pre-treatment time should be determined based on pilot studies.

- Formalin Injection:

1. At the end of the pre-treatment period, briefly restrain the animal and inject a small volume (e.g., 50  $\mu$ L) of dilute formalin solution into the dorsal or plantar surface of one hind paw.

- Observation and Scoring:

1. Immediately return the animal to the observation chamber.
2. Start a timer and record the cumulative time the animal spends licking, flinching, or biting the injected paw.
3. Observations are typically divided into two phases: the early phase (Phase 1, 0-5 minutes after injection) and the late phase (Phase 2, 15-60 minutes after injection).

- Data Analysis:

1. Calculate the total pain score for each phase for each animal.
2. Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the pain scores between the group treated with PD 123173 and the vehicle control group. A significant reduction in pain score in the treated group indicates an analgesic effect.

## In Vitro Western Blot for Phosphorylated ERK (p-ERK)

This protocol is used to determine if PD 123173 can modulate the phosphorylation of ERK, a key component of the MAPK signaling pathway, in response to an AT2 receptor agonist.

### Materials:

- Cell line expressing AT2 receptors (e.g., SH-SY5Y, CATH.a)
- Cell culture medium and supplements
- AT2 receptor agonist (e.g., CGP42112)
- PD 123173
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-p-ERK, anti-total ERK)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Imaging system

### Procedure:

- Cell Culture and Treatment:

1. Culture the cells to near confluence in appropriate multi-well plates.
  2. Serum-starve the cells for a few hours to reduce basal ERK phosphorylation.
  3. Pre-treat the cells with PD 123173 or vehicle for a specified time.
  4. Stimulate the cells with an AT2 receptor agonist for a short period (e.g., 5-15 minutes).
- Protein Extraction and Quantification:
    1. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
    2. Centrifuge the lysates to pellet cell debris and collect the supernatant.
    3. Determine the protein concentration of each lysate using a BCA assay.
  - Western Blotting:
    1. Denature equal amounts of protein from each sample by boiling in sample buffer.
    2. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
    3. Block the membrane with blocking buffer to prevent non-specific antibody binding.
    4. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
    5. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
    6. Detect the chemiluminescent signal using an imaging system.
  - Stripping and Re-probing:
    1. Strip the membrane to remove the bound antibodies.
    2. Re-probe the membrane with an antibody against total ERK to normalize for protein loading.
  - Data Analysis:

1. Quantify the band intensities for p-ERK and total ERK using densitometry software.
2. Calculate the ratio of p-ERK to total ERK for each sample.
3. Compare the ratios between different treatment groups to determine the effect of PD 123173 on ERK phosphorylation.

## Conclusion

PD 123173 is an indispensable tool for investigating the multifaceted roles of the AT2 receptor. Its high selectivity allows for the precise dissection of AT2 receptor-mediated signaling and its physiological consequences, both in vitro and in vivo. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust experiments to further unravel the complexities of the renin-angiotensin system and the therapeutic potential of modulating the AT2 receptor. As research in this area continues to evolve, a thorough understanding of the effects of tools like PD 123173 will be critical for advancing our knowledge and developing novel therapeutic strategies.

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